molecular formula C19H21N5O2 B121866 (S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid CAS No. 676129-92-3

(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid

Cat. No. B121866
CAS RN: 676129-92-3
M. Wt: 351.4 g/mol
InChI Key: NSXSCTCKWRSTHJ-KRWDZBQOSA-N
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Description

An impurity in the synthesis of Valsartan.

Scientific Research Applications

Analytical Method Development and Validation

Devaleryl Valsartan Impurity is crucial in the development and validation of analytical methods for pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectroscopy (LC-MS) are used to identify and quantify impurities in valsartan, a medication used to treat high blood pressure and heart failure . The impurity’s presence helps in establishing the specificity and robustness of these analytical methods.

Stability Testing

This impurity plays a role in stability testing, where it is used to assess the degradation of valsartan under various conditions such as temperature, light, and oxidizing agents. The identification of this impurity can indicate the stability of valsartan in different environments, which is essential for ensuring the safety and efficacy of the drug .

Pharmaceutical Quality Control

In quality control laboratories, Devaleryl Valsartan Impurity is used as a reference standard to ensure the purity and potency of valsartan batches. The impurity levels are measured and controlled to comply with international pharmacopeia standards and regulatory requirements .

Drug Safety and Efficacy Studies

Research involving Devaleryl Valsartan Impurity contributes to understanding the safety profile of valsartan. Studies on the impurity can help determine its pharmacological or toxicological effects, which is vital for patient safety .

Environmental Risk Assessment

The impurity’s environmental impact is studied to understand how valsartan and its impurities affect aquatic life and ecosystems. This is important for the development of waste management and drug disposal guidelines .

Drug Synthesis and Manufacturing

Devaleryl Valsartan Impurity is involved in the synthesis process of valsartan. It serves as an intermediate or by-product, and its control is crucial for the optimization of manufacturing processes and yields .

Drug Formulation Research

Understanding the interaction of this impurity with other formulation components is essential for the development of stable and effective valsartan drug formulations. It helps in optimizing the drug’s performance and patient compliance .

Regulatory Compliance and Documentation

Research on Devaleryl Valsartan Impurity is necessary for regulatory filings and documentation. Data on impurity profiles are required for drug approval processes and to meet the standards set by health authorities worldwide .

Mechanism of Action

Target of Action

The primary target of Devaleryl Valsartan Impurity is the angiotensin II type 1 (AT 1) receptor . This receptor plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body.

Biochemical Pathways

The biochemical pathways affected by Devaleryl Valsartan Impurity are likely to be similar to those affected by valsartan, given their structural similarities. Valsartan is known to block the action of angiotensin II, a hormone that constricts blood vessels and causes blood pressure to rise . By blocking this action, valsartan helps to lower blood pressure and reduce strain on the heart.

Pharmacokinetics

It is known to be a degradation product of valsartan, suggesting that it may share similar absorption, distribution, metabolism, and excretion (adme) properties .

Action Environment

The action of Devaleryl Valsartan Impurity is likely influenced by various environmental factors. For instance, it is known to form under acidic conditions . Other factors, such as temperature and light, could also potentially affect its stability and action.

properties

IUPAC Name

(2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-12(2)17(19(25)26)20-11-13-7-9-14(10-8-13)15-5-3-4-6-16(15)18-21-23-24-22-18/h3-10,12,17,20H,11H2,1-2H3,(H,25,26)(H,21,22,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXSCTCKWRSTHJ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid
Reactant of Route 3
(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid
Reactant of Route 4
(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid
Reactant of Route 5
(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid
Reactant of Route 6
(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid

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